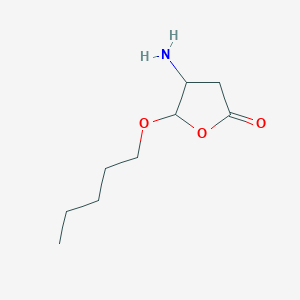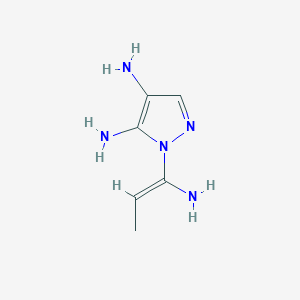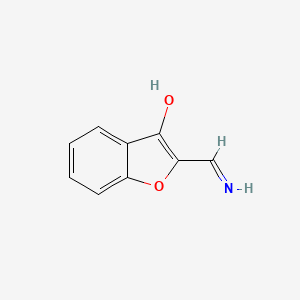
3-Chloro-1-cyclopropyl-1h-pyrazole-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-1-cyclopropyl-1H-pyrazole-4-carbonyl chloride is a chemical compound with the molecular formula C7H6Cl2N2O. It belongs to the class of pyrazole derivatives, which are known for their diverse applications in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-cyclopropyl-1H-pyrazole-4-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 3-chloropropionyl chloride, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-1-cyclopropyl-1H-pyrazole-4-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while oxidation can produce a corresponding oxide .
Aplicaciones Científicas De Investigación
3-Chloro-1-cyclopropyl-1H-pyrazole-4-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Chloro-1-cyclopropyl-1H-pyrazole-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved often include binding to active sites of enzymes, leading to inhibition or activation of biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-1H-pyrazole: Similar in structure but lacks the cyclopropyl and carbonyl chloride groups.
1-Cyclopropyl-1H-pyrazole-4-carbonyl chloride: Similar but without the chlorine atom at the 3-position.
Uniqueness
3-Chloro-1-cyclopropyl-1H-pyrazole-4-carbonyl chloride is unique due to the presence of both the cyclopropyl and carbonyl chloride groups, which confer specific reactivity and potential biological activity. This makes it a valuable compound in the synthesis of more complex molecules and in various research applications .
Propiedades
Número CAS |
243120-24-3 |
|---|---|
Fórmula molecular |
C7H6Cl2N2O |
Peso molecular |
205.04 g/mol |
Nombre IUPAC |
3-chloro-1-cyclopropylpyrazole-4-carbonyl chloride |
InChI |
InChI=1S/C7H6Cl2N2O/c8-6-5(7(9)12)3-11(10-6)4-1-2-4/h3-4H,1-2H2 |
Clave InChI |
GUYBTZJPHVGYAB-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=C(C(=N2)Cl)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


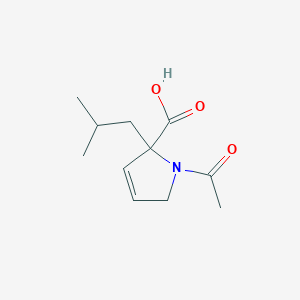
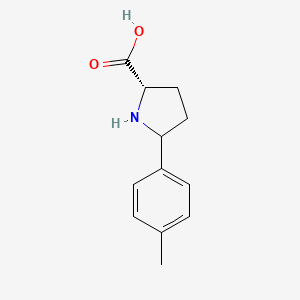
![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12870140.png)
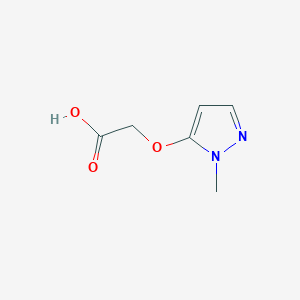
![1H-pyrrolo[3,2-b]pyridin-2-amine](/img/structure/B12870153.png)
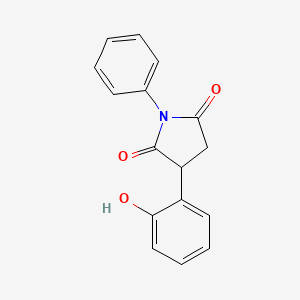


![2H-Pyrrolo[1,2-a]imidazol-5(3H)-one](/img/structure/B12870166.png)
![2-Acetylbenzo[d]oxazole-5-sulfonamide](/img/structure/B12870180.png)
![4-Bromo-1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylic acid](/img/structure/B12870186.png)
